Cas no 930738-16-2 (1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)

1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine is a specialized organic compound featuring a benzofuran core linked to a piperazine moiety via a carbonyl group, further modified with a phenylvinylsulfonyl substituent. The 5-chloro substitution on the benzofuran ring enhances its reactivity and potential for selective interactions in synthetic applications. The compound's structural complexity, combining aromatic, heterocyclic, and sulfonyl functionalities, makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for targeting specific biological pathways. Its well-defined molecular architecture allows for precise modifications, facilitating research in the development of novel pharmacophores or enzyme inhibitors. Suitable for controlled experimental use under laboratory conditions.
1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine structure
930738-16-2 structure
Product Name:1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
CAS No:930738-16-2
MF:C21H19ClN2O4S
MW:430.904563188553
CID:6144282
PubChem ID:17433153
Update Time:2025-06-14

1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • Z99202042
    • 930738-16-2
    • EN300-22868675
    • 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • Inchi: 1S/C21H19ClN2O4S/c22-18-6-7-19-17(14-18)15-20(28-19)21(25)23-9-11-24(12-10-23)29(26,27)13-8-16-4-2-1-3-5-16/h1-8,13-15H,9-12H2/b13-8+
    • InChI Key: DNYCZRRVQRLXRW-MDWZMJQESA-N
    • SMILES: ClC1C=CC2=C(C=1)C=C(C(N1CCN(CC1)S(/C=C/C1C=CC=CC=1)(=O)=O)=O)O2

Computed Properties

  • Exact Mass: 430.0754060g/mol
  • Monoisotopic Mass: 430.0754060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 79.2Ų

1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22868675-0.05g
930738-16-2 95%
0.05g
$212.0 2024-06-20

Additional information on 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine

Comprehensive Overview of 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 930738-16-2)

The compound 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 930738-16-2) is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a benzofuran core and a piperazine moiety, this compound is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its sulfonyl and carbonyl functional groups, which contribute to its reactivity and binding affinity in biological systems.

In recent years, the demand for novel heterocyclic compounds like 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine has surged due to their versatility in medicinal chemistry. The benzofuran scaffold, in particular, is known for its presence in various bioactive molecules, making it a hotspot for drug design and structure-activity relationship (SAR) studies. This compound's CAS No. 930738-16-2 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

One of the key trends driving interest in this compound is the growing focus on targeted therapies and small-molecule inhibitors. The piperazine ring, a common pharmacophore, enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. This property aligns with current research priorities, including the development of kinase inhibitors and GPCR modulators. Additionally, the sulfonyl group in the structure is often associated with improved pharmacokinetic properties, a topic frequently discussed in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

From a synthetic chemistry perspective, the preparation of 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine involves multi-step organic transformations, including amide coupling and sulfonylation reactions. These methods are widely documented in peer-reviewed journals, catering to the needs of chemists seeking synthetic protocols or optimization strategies. The compound's CAS No. 930738-16-2 serves as a critical identifier for researchers accessing chemical catalogs or patent literature.

Another area of interest is the compound's potential role in neuropharmacology and central nervous system (CNS) drug development. The benzofuran derivatives have shown promise in modulating neurotransmitter systems, making them candidates for treating neurological disorders. This aligns with the increasing public and scientific focus on mental health and neurodegenerative diseases, topics that dominate search engine queries and AI-driven research tools.

In conclusion, 1-(5-Chloro-1-benzofuran-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS No. 930738-16-2) represents a compelling subject for interdisciplinary research. Its structural complexity and functional diversity make it a valuable asset in medicinal chemistry, drug discovery, and biochemical studies. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in both academic and industrial settings.

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